molecular formula C6H4BClFIO2 B14018087 (6-Chloro-2-fluoro-3-iodophenyl)boronic acid

(6-Chloro-2-fluoro-3-iodophenyl)boronic acid

Cat. No.: B14018087
M. Wt: 300.26 g/mol
InChI Key: NRPCBQRIHYBWGK-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BClFIO2. It is a versatile reagent used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoro-3-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the direct iodination of (6-Chloro-2-fluoro)phenylboronic acid using iodine and a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-iodophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-iodophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2-fluoro-3-iodophenyl)boronic acid is unique due to the presence of multiple halogen atoms (chlorine, fluorine, iodine) on the phenyl ring. This unique combination of substituents provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H4BClFIO2

Molecular Weight

300.26 g/mol

IUPAC Name

(6-chloro-2-fluoro-3-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BClFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H

InChI Key

NRPCBQRIHYBWGK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)I)Cl)(O)O

Origin of Product

United States

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